molecular formula C18H26N2O4 B582006 (S)-1-Cbz-3-Boc-Aminopiperidine CAS No. 876379-22-5

(S)-1-Cbz-3-Boc-Aminopiperidine

Cat. No.: B582006
CAS No.: 876379-22-5
M. Wt: 334.416
InChI Key: SIONIIVXRCVHFL-HNNXBMFYSA-N
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Description

Significance of Chiral Piperidine (B6355638) Scaffolds in Modern Organic Synthesis

Chiral piperidine scaffolds are six-membered nitrogen-containing heterocyclic rings that are foundational structural motifs in medicinal chemistry. thieme-connect.comthieme-connect.com Their prevalence is due to a combination of factors: the piperidine ring is a versatile scaffold that can be readily functionalized, and its three-dimensional structure allows for precise spatial orientation of substituents, which is critical for selective interaction with biological targets. nih.govresearchgate.net The introduction of chirality into the piperidine scaffold can significantly enhance biological activity, improve pharmacokinetic properties, and increase selectivity for the intended target. thieme-connect.comresearchgate.net

The stereochemistry of these scaffolds plays a crucial role in determining the pharmacological profile of a drug molecule. nih.gov Consequently, the development of methods to synthesize enantiomerically pure piperidine derivatives is a major focus of contemporary research. These efforts aim to provide access to a diverse range of chiral building blocks that can be used to assemble complex molecular architectures. nih.govresearchgate.net The use of such pre-formed, stereochemically defined units streamlines the synthesis of target molecules by reducing the number of steps and avoiding costly and often difficult chiral separations at later stages. acs.org

Role of (S)-1-Cbz-3-Boc-Aminopiperidine as a Key Chiral Building Block

This compound has emerged as a highly valuable and versatile chiral building block in organic synthesis. Its utility stems from the presence of two distinct protecting groups, the carboxybenzyl (Cbz) group and the tert-butyloxycarbonyl (Boc) group, which mask the two nitrogen atoms of the 3-aminopiperidine core. This differential protection allows for the selective deprotection and subsequent functionalization of either the ring nitrogen or the exocyclic amino group, providing chemists with a powerful tool for controlled, stepwise synthesis.

The (S)-configuration at the C3 position provides the essential chirality, making it a sought-after intermediate for the asymmetric synthesis of a wide array of complex targets. The Cbz and Boc groups are chosen for their stability under a range of reaction conditions and their orthogonal deprotection chemistries. The Cbz group is typically removed by hydrogenolysis, while the Boc group is cleaved under acidic conditions. This orthogonality is a key feature that enables complex synthetic strategies.

Historical Development and Emerging Trends in its Utilization

The synthesis of chiral 3-aminopiperidines has evolved significantly over the years. Early methods often relied on the resolution of racemic mixtures or derivation from the chiral pool, using naturally occurring starting materials like amino acids. acs.org For instance, synthetic routes have been developed starting from D-ornithine. chemicalbook.com While effective, these classical approaches can be lengthy and sometimes lack efficiency.

More recent developments have focused on asymmetric synthesis, which creates the desired enantiomer directly from a prochiral precursor. beilstein-journals.org A significant trend is the rise of biocatalysis, employing enzymes like transaminases to perform highly selective aminations under mild, environmentally friendly conditions. beilstein-journals.orgrsc.orgscispace.com These enzymatic methods can offer high yields and excellent enantiomeric excess, representing a sustainable and efficient alternative to traditional chemical methods. rsc.org

Furthermore, advanced catalytic systems, including rhodium-catalyzed asymmetric reductive Heck reactions, are being developed to functionalize pyridine (B92270) derivatives and create enantioenriched 3-substituted piperidines. researchgate.netacs.org The ongoing innovation in synthetic methodology ensures that valuable building blocks like this compound and its analogues will become even more accessible, fostering their application in the discovery and development of new chemical entities.

Physicochemical Properties of this compound

The fundamental physical and chemical properties of a building block are critical for its practical application in synthesis.

PropertyValue
CAS Number 876379-22-5 bldpharm.com
Molecular Formula C18H26N2O4 bldpharm.com
Molecular Weight 334.41 g/mol bldpharm.com
Appearance White to off-white solid
Purity Typically ≥95%
Storage Recommended storage at 2-8°C, sealed in a dry environment bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)19-15-10-7-11-20(12-15)17(22)23-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,19,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIONIIVXRCVHFL-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679447
Record name Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876379-22-5
Record name Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for S 1 Cbz 3 Boc Aminopiperidine

Asymmetric Synthesis Approaches to the Piperidine (B6355638) Core

The enantioselective synthesis of the piperidine ring is a foundational aspect of accessing optically pure substituted piperidines. Key strategies include the use of chiral auxiliaries, asymmetric catalysis, and biocatalytic methods. rsc.org These approaches aim to establish the stereochemistry of the ring system early in the synthetic sequence.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliary-mediated synthesis is a robust method for controlling stereochemistry during the formation of the piperidine ring. rsc.org In this approach, an enantiopure chiral molecule is temporarily incorporated into the substrate to direct a stereoselective transformation. The auxiliary is then cleaved and can often be recovered for reuse.

Various auxiliaries have been employed for the asymmetric synthesis of N-heterocycles. researchgate.net For instance, carbohydrate-based auxiliaries have been used on polymer supports for domino Mannich-Michael condensation reactions to create structurally diverse chiral piperidine derivatives. scispace.com Another powerful strategy involves the use of enantiopure aryl-sulfinamides, which can be condensed with appropriate precursors to form sulfinylimines. Subsequent cyclization reactions proceed with high diastereoselectivity, offering general access to a range of structurally diverse piperidines. researchgate.net Oxazolidinone auxiliaries have also proven effective in mediating resolutions to prepare primary alcohols with β-chiral centers, which can serve as precursors for disubstituted piperidines. nih.gov

Chiral AuxiliaryReaction TypeDiastereoselectivity (d.r. or d.e.)Research Finding
Galactosyl Amine Domino Mannich-Michael Condensation93:7 to 98:2 (cis/trans)Used on a polymer support to generate 2,6-disubstituted piperidinones. scispace.com
Aryl-sulfinamides Sulfinylimine CyclizationGood to excellentOffers a general and effective route to various chiral N-heterocycles, including piperidines. researchgate.net
Oxazolidinone Auxiliary-Mediated ResolutionNot specifiedEfficient for preparing primary alcohols with beta-chiral centers, which are precursors for 4,4-disubstituted piperidines. nih.gov
α-methylbenzyl group Diastereoselective Ring ClosureHigh diastereomeric excessUsed in a radical addition-cyclization sequence to give separable diastereoisomeric piperidines. researchgate.net

Asymmetric Catalysis in Piperidine Ring Formation

Asymmetric catalysis offers a highly efficient and atom-economical approach to chiral piperidines by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. rsc.org A variety of catalytic systems have been developed for the asymmetric formation of the piperidine ring.

One notable method involves the enantioselective intramolecular cyclization of unsaturated acetals catalyzed by a chiral phosphoric acid. This process can form functionalized chiral piperidines with high enantioselectivity. umich.edu Another powerful strategy is the phosphine-catalyzed [4+2] annulation of imines with allenes, which, using a C2-symmetric chiral phosphepine catalyst, furnishes an array of functionalized piperidine derivatives with excellent stereoselectivity. researchgate.net Furthermore, iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts represents an effective method for producing chiral piperidines. mdpi.com More recently, a copper-catalyzed enantioselective δ C-H cyanation of acyclic amines has been developed, which provides access to enantioenriched δ-amino nitriles that serve as precursors to a family of chiral piperidines. nih.gov

Catalytic SystemReaction TypeEnantioselectivity (ee)Research Finding
Chiral Phosphoric Acid Intramolecular Cyclization of Unsaturated AcetalsUp to 99% eeAffords functionalized chiral piperidines, with in situ enantioenrichment of the product. umich.edu
Chiral Phosphepine [4+2] Annulation of Imines and AllenesUp to 99% eeAn effective catalyst for producing a variety of functionalized piperidine derivatives with high stereoselectivity. researchgate.net
Iridium(I)/P,N-Ligand Asymmetric Hydrogenation of Pyridinium SaltsNot specifiedAn effective method for the stereoselective hydrogenation of 2-substituted pyridinium salts. mdpi.com
Chiral Copper Catalyst δ C-H Cyanation of Acyclic AminesHigh enantioselectivityEnables the conversion of simple linear amines into enantioenriched δ-amino nitriles, which are precursors to chiral piperidines. nih.gov

Biocatalytic Routes for Enantioselective Synthesis

Biocatalysis has emerged as a powerful and sustainable tool for asymmetric synthesis, offering high selectivity under mild reaction conditions. tudelft.nl Enzymes, particularly transaminases (TAs), have been extensively studied for the production of chiral amines and N-heterocycles. tudelft.nlbeilstein-journals.org

One prominent strategy involves a transaminase-triggered aza-Michael reaction, providing a general biocatalytic approach for the enantioselective preparation of substituted piperidines from prochiral ketoenones. acs.orgresearchgate.net Another innovative method combines biocatalysis with chemical synthesis in a chemo-enzymatic dearomatization of activated pyridines. This approach uses an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined piperidines. whiterose.ac.uk Furthermore, the direct asymmetric synthesis of 2-substituted piperidines from ω-chloroketones using transaminases has been demonstrated to achieve high enantiomeric excess for both enantiomers. tudelft.nl The combination of biocatalytic C-H oxidation with radical cross-coupling also presents a modern strategy for the modular and enantioselective construction of complex piperidine frameworks. chemrxiv.org

Biocatalytic StrategyEnzyme(s)Substrate TypeEnantioselectivity (ee)Research Finding
TA-Triggered Aza-Michael ω-Transaminase (ω-TA)Pro-chiral ketoenonesNot specifiedProvides enantioselective access to 2,6-disubstituted piperidines. acs.org
Chemo-enzymatic Dearomatization Amine Oxidase/Ene Imine ReductaseActivated PyridinesNot specifiedA one-pot cascade converts tetrahydropyridines to stereo-defined 3- and 3,4-substituted piperidines. whiterose.ac.uk
TA-Triggered Cyclization Transaminase (TA)ω-chloroketonesUp to >99.5% eeAchieves high enantiopurity for both enantiomers of 2-substituted piperidines. tudelft.nl
One-Pot Cascade CAR, ω-TA, IREDNot specifiedEnables the synthesis of mono- and disubstituted piperidines. tudelft.nl

Enantioselective Installation of the 3-Amino Functionality

For the synthesis of (S)-1-Cbz-3-Boc-aminopiperidine, the stereoselective introduction of the amine group at the C3 position is a critical step. This can be accomplished either through stereoselective amination of a pre-formed piperidine ring or by resolving a racemic mixture of 3-aminopiperidine derivatives.

Stereoselective Amination Reactions

Stereoselective amination reactions install the amino group with a defined stereochemistry. Biocatalytic reductive amination using ω-transaminases is a highly effective method for converting a prochiral ketone, such as 1-Boc-3-piperidone, directly into an enantiomerically pure amine. beilstein-journals.org This method has been successfully applied to synthesize both (R)- and (S)-3-amino-1-Boc-piperidine with high optical purity using immobilized ω-transaminases and isopropylamine (B41738) as the amine donor. beilstein-journals.orgscispace.com

Chemical methods such as palladium-catalyzed amination of silylated butenediol dicarbonates can introduce an amino acid moiety, which after further transformations including a stereoselective aldolization, delivers the piperidine ring. acs.orgnih.gov Double reductive amination cascades using an η4-dienetricarbonyliron complex as a chiral auxiliary have also been shown to produce 2-dienyl-substituted piperidines as single diastereoisomers. rsc.org While these methods primarily form the ring, the principles of stereoselective amination are central to their success.

Resolution Techniques for Enantiopure (S)-Configuration

Classical resolution via diastereomeric salt formation remains a widely used and scalable method for obtaining enantiopure amines. This technique involves reacting a racemic mixture of a compound, such as 3-aminopiperidine or its N-protected derivatives, with a single enantiomer of a chiral acid. The two resulting diastereomeric salts often exhibit different solubilities, allowing for their separation by fractional crystallization. google.comgoogle.com

Several chiral acids have been proven effective for the resolution of 3-aminopiperidine. (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA) has been used as an efficient resolving agent to obtain (R)-3-aminopiperidine with high yield and enantiomeric excess. researchgate.net While this separates the (R)-enantiomer as the less soluble salt, the (S)-enantiomer can be recovered from the mother liquor. Another approach involves the resolution of racemic N-Cbz-3-piperidinecarboxylic acid with R-(+)-α-phenylethylamine, which after a sequence of reactions including a Hofmann degradation, yields the desired chiral amine. google.com Patent literature also describes the use of dibenzoyl-L-tartaric acid (L-DBTA) for resolving 3-aminopiperidine, where the (S)-enantiomer can be isolated. google.com

Substrate for ResolutionResolving AgentConfiguration ObtainedEnantiomeric Excess (ee)Research Finding
Racemic 3-aminopiperidine (R)-CPA(R)-3-aminopiperidine99.6% eeThe (R)-enantiomer forms a less-soluble salt, allowing for efficient separation. researchgate.net
Racemic N-Cbz-3-piperidinecarboxylic acid R-phenylethylamine(R)-N-Cbz-3-piperidinecarboxylic acidNot specifiedA key step in a multi-step synthesis towards the final chiral amine. google.com
Racemic 3-aminopiperidine Dibenzoyl-L-tartaric acid (L-DBTA)(S)-3-aminopiperidine>98% eeThis method allows for the direct crystallization of the salt of the desired (S)-enantiomer. google.com
Racemic 1-Boc-3-aminopiperidine Transaminase enzyme(R)-3-amino-1-Boc-piperidine97% eeA kinetic resolution where the enzyme selectively reacts with one enantiomer, leaving the other enriched. google.com

Protective Group Strategies: Cbz and Boc Group Chemistry

Selection and Justification of N-Protection

The choice of the Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc) groups for the protection of the piperidine nitrogen atoms is a well-considered strategy rooted in their distinct chemical properties. masterorganicchemistry.com Both Cbz and Boc groups form carbamates with amines, effectively decreasing their nucleophilicity and preventing unwanted side reactions. organic-chemistry.org

The Cbz group, introduced by reaction with benzyl (B1604629) chloroformate (Cbz-Cl), is known for its stability under a wide range of conditions, including those that are acidic and basic. total-synthesis.com This robustness makes it an ideal choice for protecting one of the amino groups while other transformations are carried out on the molecule.

Conversely, the Boc group, typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), is prized for its lability under acidic conditions. masterorganicchemistry.comorganic-chemistry.org This differential stability between the Cbz and Boc groups forms the foundation of an orthogonal protection strategy. organic-chemistry.orgfiveable.me This strategy allows for the selective deprotection of one amine while the other remains protected, a crucial capability for the stepwise functionalization of the aminopiperidine scaffold. masterorganicchemistry.comfiveable.meacs.org

In the context of synthesizing precursors for bioactive molecules, the ability to selectively deprotect and modify each nitrogen atom is essential. For instance, research has shown that Cbz-protected amino alcohols are often better substrates for certain enzymatic reactions compared to their Boc-protected or unprotected counterparts. rsc.org This highlights the importance of the protecting group not only in masking reactivity but also in influencing the outcome of subsequent synthetic steps.

Optimization of Synthetic Pathways and Process Intensification

Yield Enhancement and Atom Economy Considerations

Enzymatic cascades have also emerged as a powerful tool for improving the efficiency and sustainability of chiral amine synthesis. rsc.orgresearchgate.net These one-pot reactions can streamline multi-step processes, reduce waste, and often proceed with high stereoselectivity under mild conditions, contributing to both higher yields and better atom economy. rsc.org

Scale-Up Methodologies in Academic Research Settings

The transition from a small-scale laboratory synthesis to a larger, preparative scale presents a unique set of challenges, particularly within an academic research environment where resources may be limited. The ability to scale up a reaction is a critical test of its practicality and potential for future applications.

One of the key challenges in scaling up is maintaining the high yields and selectivities observed on a smaller scale. This often requires careful optimization of reaction parameters such as temperature, concentration, and stirring rate. For instance, a rhodium-catalyzed synthesis of chiral piperidines has been successfully demonstrated on a multi-hundred-gram scale, showcasing its scalability. researchgate.net

Continuous flow chemistry offers a promising alternative to traditional batch processing for scaling up reactions. acs.orgorganic-chemistry.orgnih.gov In a flow system, reagents are continuously pumped through a reactor, allowing for better control over reaction conditions and often leading to improved yields and safety. The synthesis of (S)-1-Boc-3-aminopiperidine has been successfully demonstrated in a continuous flow system using an immobilized enzyme, achieving high conversion rates and demonstrating the potential for large-scale production. acs.org This approach not only facilitates scale-up but can also lead to process intensification, where reaction times are significantly reduced.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Chiral Piperidines

Feature Batch Synthesis Continuous Flow Synthesis
Scalability Can be challenging, potential for inconsistencies. Generally more straightforward and scalable. organic-chemistry.orgnih.gov
Process Control More difficult to control temperature and mixing. Precise control over temperature, pressure, and residence time. organic-chemistry.org
Safety Larger volumes of hazardous materials. Smaller reaction volumes at any given time, improved safety.
Yield & Purity Can be variable upon scale-up. Often leads to higher yields and purity. acs.orgorganic-chemistry.orgnih.gov
Example Multi-hundred-gram scale rhodium-catalyzed synthesis. researchgate.net Synthesis of (S)-1-Boc-3-aminopiperidine with immobilized ω-transaminase. acs.org

Chemical Reactivity and Transformation Studies of S 1 Cbz 3 Boc Aminopiperidine

Reactivity of the N-Boc-Protected Amine Moiety

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. organic-chemistry.org

Deprotection and Subsequent Functionalization Reactions

The Boc group on the 3-amino substituent of (S)-1-Cbz-3-Boc-aminopiperidine can be selectively removed using acidic reagents, most commonly trifluoroacetic acid (TFA) in a solvent like dichloromethane. masterorganicchemistry.comnih.gov This deprotection yields the corresponding secondary amine, which can then undergo a variety of functionalization reactions. For instance, the newly exposed amine can be coupled with amino acids or peptides. In one study, after Boc deprotection, the resulting amine was coupled with Boc-L-leucine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) as coupling agents. nih.gov This sequence highlights the utility of the orthogonal protection strategy, as the Cbz group remains intact during the Boc removal and subsequent coupling reaction. masterorganicchemistry.comnih.gov

The following table summarizes typical conditions for Boc deprotection and subsequent functionalization:

StepReagents and ConditionsProductYieldReference
Boc DeprotectionTrifluoroacetic acid (TFA), Dichloromethane (DCM), Room Temperature(S)-benzyl 3-aminopiperidine-1-carboxylateHigh nih.gov
Amide CouplingBoc-L-leucine, EDC, HOBt, Dichloromethane, Molecular Sieves, Et3N, Room Temperature(S)-benzyl 3-((S)-2-((tert-butoxycarbonyl)amino)-4-methylpentanamido)piperidine-1-carboxylate79-91% nih.gov

Nucleophilic Reactivity of the Secondary Amine

Upon removal of the Boc protecting group, the resulting secondary amine at the 3-position of the piperidine (B6355638) ring exhibits nucleophilic character. This nucleophilicity allows it to participate in various reactions, including alkylation and acylation. The reactivity of this secondary amine is influenced by steric hindrance from the piperidine ring. Generally, the nucleophilicity of amines follows the trend of secondary amines being more nucleophilic than primary amines, although this can be affected by steric factors and the reaction conditions. masterorganicchemistry.com

In the context of synthesizing peptide analogues, the deprotected secondary amine readily attacks activated carboxylic acids to form amide bonds. nih.gov The efficiency of these coupling reactions is often high, demonstrating the good nucleophilic character of the amine. nih.gov

Transformations Involving the Cbz-Protected Piperidine Nitrogen

The benzyloxycarbonyl (Cbz) group protecting the piperidine nitrogen is stable to the acidic conditions used for Boc removal, but it can be cleaved under hydrogenolysis conditions. masterorganicchemistry.com

Decarboxylation and Post-Deprotection Reactions

The Cbz group is typically removed by catalytic hydrogenation, often using palladium on carbon (Pd/C) as the catalyst in the presence of hydrogen gas. masterorganicchemistry.comnih.gov This process, known as hydrogenolysis, results in the formation of the free secondary amine (the piperidine nitrogen), toluene, and carbon dioxide. The deprotected piperidine nitrogen is then available for further functionalization.

For example, after a series of modifications at the 3-amino position, the Cbz group can be removed to yield the final product. In the synthesis of 3-aminopiperidine-based peptide analogues, the Cbz group was successfully removed in the final step by hydrogenation over Pd/C. nih.gov It is important to note that during this process, side reactions can occur. For instance, prolonged reaction times in the presence of ethanol (B145695) as a solvent can lead to N-ethylation of the deprotected amine. nih.gov This is thought to occur via a palladium-catalyzed oxidation of ethanol to acetaldehyde, which then forms an imine with the secondary amine and is subsequently reduced. nih.gov

Electrophilic Additions to the Piperidine Nitrogen (Post-Cbz Removal)

Once the Cbz group is removed, the piperidine nitrogen becomes a nucleophilic secondary amine. It can then react with a variety of electrophiles. This allows for the introduction of a wide range of substituents at the 1-position of the piperidine ring. For instance, the deprotected piperidine can undergo N-arylation or N-alkylation reactions.

Stereospecific Reactions and Retention of Configuration

Maintaining the stereochemical integrity at the C3 position of the piperidine ring is crucial in the synthesis of chiral molecules. The (S)-configuration of the starting material, this compound, is generally retained throughout various transformations.

Enzymatic cascades have been employed for the synthesis of enantiopure Cbz-protected L-3-aminopiperidine from L-ornithinol. rsc.orgresearchgate.net This biocatalytic approach highlights the importance of stereocontrol in generating these valuable building blocks. The use of one-pot enzymatic reactions can prevent the racemization of key labile intermediates, ensuring high enantiopurity of the final product. rsc.org

In chemical transformations, such as the deprotection and subsequent coupling reactions, the conditions are typically mild enough to avoid racemization at the stereogenic center. For example, the synthesis of peptide analogues from this compound proceeded with retention of the (S)-configuration. nih.gov Similarly, palladium-catalyzed C-H arylation of related N-Boc protected piperidines has been shown to proceed without racemization. acs.org The preservation of the initial L-configuration derived from amino acids is a key advantage in utilizing these chiral building blocks for the synthesis of stereochemically defined molecules. rsc.org

Reactions Proceeding with Stereochemical Inversion or Retention

The stereochemical fate of this compound is dictated by the mechanism of the specific chemical transformation. Both stereoinversion and stereoretention have been observed in reactions involving similar chiral piperidine frameworks.

Stereochemical Inversion: Nucleophilic substitution (S_N2) reactions at a chiral center typically proceed with an inversion of configuration. In a related synthetic strategy, chiral triflate esters have been used to alkylate the nitrogen of aminopiperidine derivatives. semanticscholar.orgrsc.org If the roles were reversed, and the C3-amino group of a derivative of this compound were to act as a leaving group, a subsequent S_N2 attack by a nucleophile would lead to the corresponding (R)-configured product. A well-documented example of stereoinversion involves the reaction of chiral α-hydroxy acid esters, converted to their corresponding triflates, with aminopiperidines. rsc.orgrsc.org This S_N2 displacement of the triflate group by the amine nucleophile proceeds with complete inversion of the stereocenter. rsc.orgrsc.org

Stereochemical Retention: Palladium-catalyzed C-H activation/arylation reactions have been developed that proceed with excellent stereoretention. acs.org In a study on the C(sp³)–H arylation of pyrrolidine (B122466) and piperidine derivatives, an amide directing group at the C3 position guided the palladium catalyst to selectively functionalize the C4 position. When an enantioenriched N-Boc protected starting material was used, the corresponding arylated product was formed with complete retention of enantiomeric excess. acs.org This demonstrates that the C-H activation and subsequent bond formation occur without disrupting the integrity of the existing stereocenter. acs.org This methodology is directly applicable to this compound, where the Boc-protected amino group can act as the directing group to achieve C-H functionalization while preserving the (S)-configuration.

Derivatization Strategies for Advanced Intermediates

The differential protection of the two nitrogen atoms in this compound allows for a wide range of derivatization strategies. The Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), liberating the C3-amino group for further functionalization while the Cbz group remains intact. Conversely, the Cbz group can be removed via hydrogenolysis, freeing the piperidine ring nitrogen. This orthogonality is key to its utility in multi-step synthesis.

Formation of Amides, Ureas, and Carbamates

Following selective deprotection of the Boc group, the resulting primary amine at the C3 position is a versatile nucleophile for the formation of various functional groups.

Amides: The free amine can be readily coupled with carboxylic acids using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (B1436442) (HOBt) to form amide bonds. acs.org This is a common strategy in the synthesis of peptidomimetics, where the aminopiperidine core serves as a constrained scaffold. acs.org

Ureas: Reaction of the C3-amine with isocyanates provides unsymmetrical ureas. Alternatively, treatment with a phosgene (B1210022) equivalent followed by another amine can be used. Modern methods also allow for the synthesis of ureas from amines and CO2 or via the Curtius rearrangement of acyl azides in the presence of an amine. nih.govorganic-chemistry.org

Carbamates: Carbamates can be formed by reacting the amine with chloroformates (e.g., ethyl chloroformate) or other activated carbonyl species. The carbamate (B1207046) functional group is itself a key feature in many bioactive molecules and is often used as a stable, non-hydrolyzable amide bond isostere. nih.govacs.org

Alkylation and Acylation Reactions at Nitrogen Centers

Both nitrogen atoms in the parent compound can be targets for alkylation and acylation, depending on the synthetic strategy and deprotection sequence.

N-Alkylation: The piperidine nitrogen, once deprotected via hydrogenolysis of the Cbz group, can undergo reductive amination with aldehydes or ketones to introduce substituents at the N1 position. mdpi.com It can also be alkylated with alkyl halides. The C3-amino group, after Boc deprotection, can also be alkylated, though care must be taken to avoid over-alkylation.

N-Acylation: As mentioned, acylation of the C3-amino group is a common transformation. acs.org The piperidine nitrogen can also be acylated after Cbz removal. This is often done to introduce specific functionalities or to modify the electronic properties and conformation of the piperidine ring.

Palladium-Catalyzed Cross-Coupling Reactions of Derivatives

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound are excellent substrates for such transformations.

A particularly powerful strategy is the directed C(sp³)–H functionalization. The amide functionality at the C3 position can act as a directing group to guide a palladium catalyst to a specific C-H bond, enabling its selective conversion. A study by Daugulis and others demonstrated the regio- and stereoselective C4-arylation of piperidines using an aminoquinoline (AQ) amide directing group at the C3 position. acs.org The reaction of an N-Cbz protected piperidine with various aryl iodides proceeded to give the 3,4-cis-disubstituted product with high selectivity. acs.org This type of transformation allows for the late-stage functionalization of the piperidine core, rapidly building molecular complexity from a simple, stereodefined starting material. The reaction tolerates a range of functional groups on the aryl iodide, making it a highly versatile method for creating libraries of analogues for structure-activity relationship (SAR) studies. acs.org

Applications of S 1 Cbz 3 Boc Aminopiperidine in Complex Molecule Synthesis

As a Chiral Scaffold for Natural Product Synthesis

The inherent chirality and structural features of (S)-1-Cbz-3-Boc-aminopiperidine make it an analogue to intermediates used in the synthesis of various natural products, particularly those containing a substituted piperidine (B6355638) ring.

Construction of Alkaloid Frameworks

Piperidine alkaloids represent a large and diverse class of natural products with a wide spectrum of biological activities. The synthesis of these complex molecules often relies on the use of pre-functionalized, enantiomerically pure piperidine building blocks. While direct synthetic routes starting from this compound are not extensively documented for specific alkaloids, its structure is emblematic of the type of chiral intermediate required. For instance, the synthesis of piperidine alkaloids like (S)-coniine has been achieved through stereoselective Mannich reactions that generate a chiral piperidine core. ru.nl Furthermore, cascade reactions have been developed to convert precursors into 3-aminopiperidine structures, which are noted to be prevalent in nature and possess a range of biological activities. ru.nl The dual-protected nature of this compound makes it an ideal, albeit advanced, starting point for synthetic strategies that require sequential and controlled introduction of substituents onto the piperidine framework to build complex alkaloid skeletons.

Incorporation into Bioactive Natural Products

The 3-aminopiperidine moiety is a key pharmacophore in a number of modern pharmaceuticals. Its incorporation is a testament to the value of chiral piperidine building blocks in drug design. The most prominent examples are the dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of oral anti-diabetic agents.

(R)-3-aminopiperidine, the enantiomer of the parent amine of the title compound, is a crucial intermediate in the synthesis of both Alogliptin and Linagliptin. beilstein-journals.orgresearchgate.net Synthetic routes for these drugs often involve the coupling of the chiral aminopiperidine with a complex heterocyclic core. For example, a key step in the synthesis of Linagliptin involves the condensation of 8-bromo-xanthine with (R)-3-Boc-aminopiperidine. newdrugapprovals.org The Boc group serves to protect the exocyclic amine while the ring nitrogen performs the nucleophilic attack on the xanthine (B1682287) core. A final deprotection step then reveals the primary amine necessary for biological activity. newdrugapprovals.orgmdpi.com

While the commercial synthesis may use a single protecting group for cost-effectiveness, the this compound scaffold exemplifies a more versatile strategy. The orthogonal nature of the Cbz and Boc groups is a significant advantage in multi-step syntheses. The Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid), leaving the Cbz group intact. Conversely, the Cbz group can be cleaved via hydrogenolysis (e.g., using H₂ and a palladium catalyst), preserving the Boc group. This differential reactivity allows chemists to precisely control which nitrogen is unmasked for subsequent reactions, enabling the synthesis of highly complex and selectively functionalized molecules.

Bioactive MoleculeClassRole of Aminopiperidine Scaffold
Alogliptin DPP-IV InhibitorKey chiral component that interacts with the enzyme active site. beilstein-journals.orgnih.gov
Linagliptin DPP-IV InhibitorEssential chiral building block for coupling with the xanthine base. google.comcbijournal.com
Trelagliptin DPP-IV InhibitorUtilizes (R)-3-aminopiperidine as a key intermediate. researchgate.net

Utility in the Synthesis of Non-Natural Product Organic Molecules

The application of this compound extends beyond natural product targets into the realm of novel organic molecules designed for specific functions in medicinal chemistry and catalysis.

Precursors for Chiral Heterocycles

The strategic placement of orthogonal protecting groups on the aminopiperidine scaffold allows it to serve as a template for generating more complex heterocyclic systems. In drug discovery, modifying a known pharmacophore can lead to compounds with improved potency, selectivity, or pharmacokinetic properties. An example of this principle is the synthesis of a novel analogue of Alogliptin where a spirocyclic cyclopropyl (B3062369) ring is introduced onto the piperidine moiety. beilstein-journals.orgnih.gov While this specific synthesis did not start with the title compound, it showcases the type of structural elaboration for which this compound is ideally suited. A synthetic chemist could selectively deprotect one of the nitrogen atoms, perform reactions to build an appended ring system, and then deprotect the second nitrogen for coupling to the rest of the target molecule. This level of control is essential for systematically exploring the structure-activity relationship of a drug candidate.

Building Blocks for Asymmetric Catalysis Ligands

Chiral 1,2-diamines are a cornerstone of asymmetric catalysis, serving as highly effective ligands for a variety of metal-catalyzed transformations. rsc.orgresearchgate.net These ligands coordinate to a metal center, creating a chiral environment that can induce high enantioselectivity in a reaction. Given that this compound is a pre-organized, enantiomerically pure vicinal diamine (after deprotection), it represents a potential precursor for such ligands. However, despite the logical connection, the use of this specific building block for the synthesis of asymmetric catalysis ligands is not widely documented in the scientific literature. The development of novel chiral ligands is an active area of research, and the application of versatile building blocks like this aminopiperidine derivative remains an area of potential exploration.

Multi-Component Reactions and Cascade Processes Utilizing the Compound

Modern organic synthesis places a high value on efficiency, favoring reactions that can build molecular complexity in a single step. Multi-component reactions (MCRs) and cascade processes are powerful tools for achieving this goal.

A notable example related to the title compound is the use of a multi-enzyme cascade to produce enantiopure Cbz-protected L-3-aminopiperidine. rsc.orgrsc.orgnih.gov In this one-pot process, variants of galactose oxidase and imine reductase work in concert to convert N-Cbz-protected L-ornithinol into the desired chiral aminopiperidine. rsc.orgnih.gov The process proceeds through an unstable amino aldehyde and a cyclic imine intermediate, which are directly converted in the same pot, preventing racemization and avoiding difficult isolations. rsc.orgrsc.org This biocatalytic cascade demonstrates a sustainable and efficient method for creating the valuable chiral scaffold itself.

As a chiral primary amine (once the Boc group is removed), (S)-1-Cbz-3-aminopiperidine is a suitable candidate for participating in various imine-based multi-component reactions, such as the Mannich or Strecker reactions. mdpi.com These reactions combine an amine, a carbonyl compound, and a nucleophile to rapidly generate complex amino-functionalized products. The inherent chirality of the aminopiperidine could be used to influence the stereochemical outcome of such transformations, making it a potentially valuable component in diversity-oriented synthesis.

Design and Synthesis of Piperidine-Containing Active Pharmaceutical Ingredients (APIs)

The 3-aminopiperidine scaffold is a key structural motif present in a wide array of pharmaceutical compounds researchgate.net. The dual-protected nature of this compound allows for selective deprotection and functionalization, enabling its incorporation into diverse drug molecules targeting a range of diseases.

The piperidine ring is a common feature in many centrally active agents due to its favorable physicochemical properties that can facilitate passage across the blood-brain barrier. Chiral aminopiperidine derivatives serve as crucial intermediates in the synthesis of pharmaceuticals aimed at treating neurological disorders nbinno.com. For instance, related compounds like (R)-3-Boc-aminopiperidine are utilized in the development of neuroprotective agents, highlighting the scaffold's importance in this therapeutic area nbinno.com. The ability to synthesize enantiomerically pure drugs using building blocks like this is a cornerstone of modern medicinal chemistry, ensuring efficacy and reducing off-target effects nbinno.com.

The aminopiperidine core is integral to the structure of several modern anti-cancer and anti-infective drugs.

Anti-Cancer Agents: Related intermediates such as (S)-1-Boc-3-aminopiperidine are key to synthesizing novel inhibitors of targets like Checkpoint kinase 1 (CHK1) and Phosphoinositide 3-kinase delta (PI3Kδ), which are important in cancer therapy medchemexpress.com. Furthermore, the stereoselective synthesis of related chiral hydroxypiperidines is a critical step in producing tyrosine kinase inhibitors like ibrutinib, a drug used for treating certain types of lymphoma researchgate.net.

Anti-Infective Agents: The semi-protected 3-aminopiperidine structure is a core component of valuable pharmaceuticals, including the fluoroquinolone antibiotic Besifloxacin rsc.org.

The versatility of the aminopiperidine scaffold is evident in its application across various biological targets. One of the most prominent examples is in the development of Dipeptidyl Peptidase-IV (DPP-4) inhibitors, a class of drugs used to manage type 2 diabetes nbinno.com. The (S)-3-aminopiperidine moiety is a key pharmacophoric element in several DPP-4 inhibitors.

For example, (R)-3-Boc-aminopiperidine, the enantiomer of the deprotected core of the title compound, is a well-established intermediate for the synthesis of Alogliptin and Linagliptin nbinno.comchemicalbook.com. These drugs work by inhibiting the DPP-4 enzyme, which in turn increases insulin (B600854) secretion in a glucose-dependent manner google.com.

The following table summarizes key APIs synthesized using the aminopiperidine scaffold.

Drug NameTherapeutic ClassRole of Aminopiperidine Scaffold
Alogliptin DPP-4 Inhibitor (Anti-diabetic)Core structural component researchgate.netnbinno.comrsc.org.
Linagliptin DPP-4 Inhibitor (Anti-diabetic)Key building block researchgate.netnbinno.com.
Tofacitinib JAK Inhibitor (Immunosuppressant)Contains a related piperidine structure researchgate.net.
Besifloxacin Fluoroquinolone (Anti-infective)Core structural component rsc.org.
Ibrutinib Tyrosine Kinase Inhibitor (Anti-cancer)Synthesized from a related chiral piperidine intermediate researchgate.net.

Structure-Activity Relationship (SAR) Studies Enabled by Derivatives

Structure-activity relationship (SAR) studies are fundamental to drug discovery, providing insights into how specific structural features of a molecule influence its biological activity. This compound is an ideal starting material for such studies due to its differentially protected nitrogens, which allow for systematic and independent modifications.

The aminopiperidine scaffold allows for systematic structural modifications to probe the pharmacophoric requirements of a biological target. For example, in research on cannabinoid CB1 receptor antagonists, analogues were synthesized by modifying the aminopiperidine region to investigate SAR nih.gov. Studies involved altering the length and bulk of substituents attached to the piperidine nitrogen. Such investigations revealed that increasing the size of the substituent was generally associated with increased receptor affinity and efficacy, up to a certain point where further increases were no longer beneficial nih.gov. This systematic approach allows researchers to optimize ligand-receptor interactions and enhance the potency and selectivity of drug candidates. A quantitative SAR study can help characterize the specific requirements of the binding pocket, guiding the design of more effective molecules nih.gov.

The table below illustrates the potential sites for modification on the this compound scaffold for SAR studies.

Modification SiteProtecting GroupPotential for Derivatization
N1 Position Cbz (Carboxybenzyl)Removal of Cbz allows for the introduction of diverse substituents to probe interactions at this vector.
C3-Amino Group Boc (tert-butyloxycarbonyl)Removal of Boc enables acylation, alkylation, or coupling with other moieties to explore the binding pocket around this position.
Piperidine Ring UnsubstitutedThe ring itself can be substituted at other positions (C2, C4, C5, C6) to alter conformation and lipophilicity.

The stereochemistry of a drug is critical to its pharmacological activity. Biological systems, such as enzymes and receptors, are chiral and often interact differently with the various enantiomers of a drug molecule. The use of enantiomerically pure building blocks like this compound is essential for creating drugs with high specificity, which is a cornerstone of modern medicinal chemistry nbinno.com.

The desired therapeutic effect is typically associated with one specific enantiomer (the eutomer), while the other enantiomer (the distomer) may be inactive or contribute to undesirable side effects nbinno.com. Therefore, ensuring high chiral purity is paramount. The importance of stereochemical quality is underscored by the development of specialized analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC), to detect and quantify even trace amounts of the unwanted (R)-isomer in a sample of the desired (S)-isomer researchgate.net. This rigorous quality control ensures that the final API has the correct stereochemical integrity, leading to a safer and more effective therapeutic agent nbinno.com.

Stereochemical Aspects and Chiral Integrity in Research Applications

Determination of Absolute Configuration and Enantiomeric Purity

The confirmation of the (S)-configuration and the quantification of its enantiomeric excess (ee) are achieved through several advanced analytical techniques. These methods are essential for quality control and for validating the stereochemical outcome of synthetic routes.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating enantiomers and determining their purity. For aminopiperidine derivatives, which may lack a strong UV chromophore, a pre-column derivatization step is often employed. nih.govresearchgate.net This involves reacting the amine with a reagent that introduces a chromophore, facilitating detection by UV-Vis detectors. nih.gov

Common derivatizing agents for amines include para-toluenesulfonyl chloride (PTSC) and benzoyl chloride. nih.govgoogle.com The resulting diastereomeric derivatives can be separated on a chiral stationary phase (CSP). The choice of the chiral column and mobile phase is crucial for achieving baseline separation of the enantiomers. For instance, Chiralpak® columns like AD-H and IC-3 are frequently utilized for this class of compounds. nih.govresearchgate.net A patent for an HPLC analytical method for 3-aminopiperidine describes using a ChromTech CHIRAL-AGP column with a mobile phase of phosphate (B84403) buffer and isopropanol. google.com

The following table summarizes typical conditions reported for the chiral HPLC analysis of related aminopiperidine derivatives.

ParameterCondition 1Condition 2Condition 3
Compound Type (R/S)-piperidin-3-amine(S)-benzoyl-3-aminopiperidine(S)-1-Boc-3-hydroxypiperidine
Derivatizing Agent para-toluenesulfonyl chloride(benzoyl chloride)None
Column Chiralpak AD-HChromTech CHIRAL-AGPChiralpak-IC3 (250 x 4.6 mm, 3µm)
Mobile Phase 0.1% diethyl amine in ethanol (B145695)0.015mol/L phosphate aqueous solution-isopropanol (99:1)Isopropanol and n-hexane
Flow Rate 0.5 mL/min0.8 mL/minNot Specified
Detection UV at 228 nmUV at 254 nmNot Specified
Reference nih.gov google.com researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for structural elucidation and can be adapted for chiral analysis. nih.gov The determination of enantiomeric purity via NMR typically involves one of two main strategies: the use of Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs). nih.govunipi.it

Chiral Solvating Agents (CSAs): These agents are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. unipi.itdepositolegale.it This interaction results in a different magnetic environment for each enantiomer, leading to the splitting of NMR signals into two distinct sets. The ratio of the integrals of these signals corresponds directly to the enantiomeric ratio. This method is advantageous as it is non-destructive and requires no modification of the analyte. unipi.it

Chiral Derivatizing Agents (CDAs): This approach involves the covalent reaction of the chiral analyte with an enantiomerically pure CDA to form a mixture of diastereomers. frontiersin.orgresearchgate.net Since diastereomers have different physical properties, their NMR spectra will exhibit distinct signals with different chemical shifts. A common example for amines is the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its derivatives. frontiersin.org After derivatization, the integration of the well-resolved signals in the ¹H or ¹⁹F NMR spectrum allows for precise quantification of the enantiomeric excess. frontiersin.orgresearchgate.net

For (S)-1-Cbz-3-Boc-aminopiperidine, the Boc-protected amino group could be deprotected to the primary amine, which can then be reacted with a CDA to determine the enantiomeric purity of the piperidine (B6355638) core.

Single-crystal X-ray crystallography stands as the most definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. nih.gov This technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise spatial arrangement of atoms to be established. nih.gov

For molecules like this compound, which may not readily form crystals suitable for diffraction, a common strategy is to prepare a crystalline derivative. researchgate.net By reacting the compound with a suitable reagent, it is often possible to obtain a solid derivative that yields high-quality single crystals. The structure of this derivative can then be solved, and if the stereochemistry of the added reagent is known and the reaction mechanism does not affect the chiral center of interest, the absolute configuration of the original molecule can be confidently assigned. nih.gov Studies on related N-Boc-aminopiperidine and other piperidine derivatives have successfully used this method to confirm their absolute stereochemistry. nih.govrsc.org

Stereochemical Control in Reactions Involving the Compound

The inherent chirality of this compound and its precursors is frequently leveraged to direct the stereochemical outcome of subsequent chemical transformations. The stereocenter at the C3 position can influence the formation of new chiral centers, leading to diastereoselective or enantioselective products.

The synthesis of highly substituted piperidine rings often relies on stereoselective methods. rsc.org The existing stereocenter in a chiral piperidine fragment can act as a control element in reactions such as alkylations, additions, and cyclizations. For instance, in C-H functionalization reactions on N-protected piperidines, the chiral environment of the substrate can lead to a preference for the formation of one diastereomer over another. nih.gov Similarly, palladium-catalyzed reductive cyclization of amino acetals derived from a nitro-Mannich reaction can be used to control the stereochemistry of the resulting piperidines. nih.gov The diastereoselectivity of such reactions is often high, driven by the steric and electronic properties of the starting chiral piperidine. rsc.org

Reaction conditions play a critical role in governing the degree of stereoselectivity in reactions involving chiral piperidine derivatives. nih.gov Factors such as the choice of catalyst, solvent, temperature, and pressure can have a profound impact on the diastereomeric ratio (d.r.) or enantiomeric excess (ee) of the product. rsc.orgd-nb.info

In the C-H functionalization of N-Boc-piperidine using chiral dirhodium catalysts, for example, both the catalyst structure and the reaction temperature were found to significantly affect the stereochemical outcome. nih.govd-nb.info Optimization of these parameters is a key strategy for maximizing the yield of the desired stereoisomer. d-nb.info

The following table illustrates the effect of catalyst and temperature on a C-H functionalization reaction of an N-protected piperidine derivative, as reported in the literature.

EntryCatalystTemperature (°C)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)Reference
1Rh₂(S-DOSP)₄231:1 d-nb.info
2Rh₂(S-2-Cl-5-BrTPCP)₄235.3:183 d-nb.info
3Rh₂(R-TCPTAD)₄2311:193 d-nb.info
4Rh₂(R-TPPTTL)₄2327:169 d-nb.info
5Rh₂(R-TPPTTL)₄3922:176 d-nb.info
6Rh₂(R-TPPTTL)₄0 d-nb.info

This data demonstrates that a judicious selection of the chiral catalyst can dramatically improve both diastereoselectivity and enantioselectivity. d-nb.info Furthermore, temperature adjustments can be used to fine-tune the balance between reaction yield and stereochemical purity. d-nb.info

Computational and Theoretical Investigations of S 1 Cbz 3 Boc Aminopiperidine and Its Derivatives

Conformational Analysis and Energy Landscapes

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the vast conformational space of flexible molecules like (S)-1-Cbz-3-Boc-aminopiperidine. These methods allow for the efficient calculation of the potential energy surface, identifying low-energy conformers and the energy barriers between them.

For substituted piperidines, the chair conformation is generally the most stable. However, the presence of bulky substituents, such as the Cbz and Boc groups, can lead to significant energetic differences between various chair and boat conformers. In the case of this compound, the primary conformational variables are the axial or equatorial positions of the Cbz and Boc-amino groups on the piperidine (B6355638) ring.

MD simulations can further illuminate the dynamic behavior of the molecule in different environments, such as in various solvents. These simulations track the atomic positions over time, providing a picture of the conformational fluctuations and the stability of different conformers. For instance, studies on related N-substituted piperidines have shown that the conformational equilibrium can be significantly influenced by the solvent polarity. nih.gov

Table 1: Predicted Low-Energy Conformers of this compound from Molecular Mechanics

ConformerCbz Group OrientationBoc-Amino Group OrientationRelative Energy (kcal/mol)
1EquatorialEquatorial0.00
2EquatorialAxial2.5 - 4.0
3AxialEquatorial3.5 - 5.0
4AxialAxial> 6.0

Note: The relative energies are estimations based on typical values for substituted piperidines and will vary depending on the force field and solvent model used in the simulation.

Quantum Chemical Calculations of Stable Conformations

To obtain more accurate energetic and geometric information, quantum chemical calculations, such as Density Functional Theory (DFT), are employed. These methods provide a more rigorous description of the electronic structure and are essential for refining the geometries of the low-energy conformers identified by MM and MD.

DFT calculations on related N-Cbz substituted piperidines have confirmed that the equatorial orientation of the Cbz group is generally favored due to the avoidance of steric clashes with the axial hydrogens of the piperidine ring. bohrium.com Similarly, the bulky Boc-amino group at the 3-position is expected to preferentially occupy the equatorial position to minimize steric strain. Therefore, the di-equatorial conformer is predicted to be the global minimum on the potential energy surface.

Electronic Structure and Reactivity Prediction

The electronic properties of this compound, as determined by computational methods, are key to understanding its reactivity in chemical transformations.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's nucleophilic and electrophilic character.

For this compound, the HOMO is expected to be localized primarily on the electron-rich nitrogen atom of the piperidine ring and the oxygen atoms of the carbamate (B1207046) groups. The LUMO, on the other hand, is likely to be distributed over the aromatic ring of the Cbz group and the carbonyl carbons of both protecting groups. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. Computational studies on similar piperidine derivatives have utilized HOMO-LUMO analysis to rationalize reaction outcomes. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for the Di-Equatorial Conformer of this compound (DFT/B3LYP/6-31G)*

Molecular OrbitalEnergy (eV)
HOMO-6.5 to -7.5
LUMO-0.5 to -1.5
HOMO-LUMO Gap5.0 to 7.0

Note: These values are theoretical predictions and can vary based on the level of theory and basis set employed.

Electrostatic Potential Surface Analysis

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP surface would show significant negative potential around the carbonyl oxygen atoms of both the Cbz and Boc groups, as well as the nitrogen of the Boc-amino group. The most positive potential would likely be found on the hydrogen atoms attached to the nitrogen of the Boc-amino group and the aromatic protons of the Cbz group. This analysis is crucial for predicting non-covalent interactions and the initial steps of chemical reactions.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, including the selective deprotection of protecting groups in molecules like this compound.

The Cbz and Boc groups are designed to be removed under different conditions, allowing for orthogonal deprotection strategies. The Cbz group is typically cleaved by hydrogenolysis, while the Boc group is labile to acidic conditions. masterorganicchemistry.commasterorganicchemistry.com DFT calculations can be used to model the reaction pathways for these deprotection reactions, identifying transition states and calculating activation energies.

For instance, a computational study of the acid-catalyzed deprotection of a Boc group would involve modeling the protonation of the carbamate, followed by the cleavage of the tert-butyl group to form a carbamic acid intermediate, which then decarboxylates to yield the free amine. commonorganicchemistry.com Similarly, the mechanism of Cbz deprotection via hydrogenolysis can be investigated by modeling the interaction of the molecule with a palladium catalyst surface.

Theoretical studies on the deprotection of N,N'-diprotected amines have provided insights into the selectivity of these reactions. csic.es For this compound, computational analysis could predict the relative ease of cleavage of each protecting group under various conditions, thereby informing the design of synthetic routes that require selective deprotection.

Transition State Characterization

Transition state (TS) characterization is a cornerstone of computational chemistry, providing a picture of the highest energy point along a reaction coordinate. For molecules like this compound, theoretical methods, particularly Density Functional Theory (DFT), are employed to locate and characterize the geometries of transition states for various dynamic processes.

Key processes for piperidine rings include ring inversion and, for N-substituted piperidines, nitrogen inversion. DFT calculations have been successfully used to model the transition states for these conformational changes. For instance, studies on N-Boc-2-aryl-4-methylenepiperidines used DFT (specifically the B3LYP-D3BJ functional) to identify the lowest energy transition state for the rotation of the N-Boc group, finding it to proceed through a conformation where the 2-aryl group is in an equatorial position. acs.org Similarly, extensive calculations on N-chloropiperidines have located the transition state structures for both ring inversion and nitrogen inversion, revealing the precise geometric arrangement of atoms at the peak of the energy barrier. uni-muenchen.de

These calculations involve optimizing the molecular geometry to find a first-order saddle point on the potential energy surface, which is confirmed by the presence of a single imaginary frequency in the vibrational analysis. This imaginary frequency corresponds to the motion along the reaction coordinate, for example, the puckering of the ring during inversion. For a molecule like this compound, characterizing these transition states is crucial for understanding the flexibility of the piperidine ring and the relative orientation of its bulky Cbz and Boc-amino substituents, which in turn dictates its reactivity and how it can interact with biological macromolecules.

Energy Barriers and Rate Constant Predictions

Once a transition state is characterized, its energy relative to the ground state conformers defines the activation energy or energy barrier (ΔG‡) for that process. These barriers are critical for predicting the rates of conformational interchange and other chemical reactions at different temperatures.

Computational studies on piperidine and its simple derivatives have accurately predicted these energy barriers. For unsubstituted piperidine, the energy barrier for ring inversion from the equatorial N-H chair to the axial N-H chair has been calculated to be around 43.5-47.6 kJ·mol⁻¹ (depending on the computational method), which aligns well with experimental values. uni-muenchen.de For N-chloropiperidine, the calculated barrier is higher, at approximately 55.4-63.7 kJ·mol⁻¹. uni-muenchen.de In another study on N-methyl piperidine, an activation energy of 276 meV (26.6 kJ·mol⁻¹) was determined for the chair-to-twist conformational change using a kinetic model based on computational and experimental data. rsc.org

These energy barriers allow for the estimation of rate constants (k) via the Eyring equation, linking the macroscopic observable of reaction rate to the microscopic properties of the molecules. A higher energy barrier corresponds to a slower rate of conversion between conformers. For this compound, the large Cbz and Boc groups would be expected to significantly influence these barriers. DFT calculations could predict whether one chair conformation (e.g., with the Boc-amino group equatorial) is strongly favored and how quickly it can interconvert to the axial conformer, which is vital information for drug design.

Table 1: Calculated Energy Barriers for Conformational Inversions in Piperidine Derivatives

CompoundProcessComputational MethodCalculated Energy Barrier (ΔG‡)Reference
PiperidineRing InversionG3B3(+) + ΔGsolv43.5 kJ·mol⁻¹ uni-muenchen.de
N-ChloropiperidineRing InversionG3B3(+) + ΔGsolv55.4 kJ·mol⁻¹ uni-muenchen.de
PiperidineNitrogen InversionG3B3(+) + ΔGsolv25.5 kJ·mol⁻¹ (at 175.15 K) uni-muenchen.de
N-ChloropiperidineNitrogen InversionG3B3(+) + ΔGsolv49.0 kJ·mol⁻¹ (at 175.15 K) uni-muenchen.de
N-Methyl PiperidineChair to TwistDFT-SIC / Kinetic Model276 meV (26.6 kJ·mol⁻¹) rsc.org

Ligand-Receptor Interaction Modeling for Medicinal Chemistry Applications

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Computational modeling, particularly molecular docking, is an indispensable tool for predicting how piperidine-containing ligands like this compound and its derivatives might bind to target receptors.

Docking studies simulate the placement of a ligand into the binding site of a protein, calculating a score that estimates the binding affinity. This allows for virtual screening of compound libraries and provides insight into the key intermolecular interactions that stabilize the ligand-receptor complex. Research on various piperidine-based ligands has successfully used this approach to explain their biological activity.

The Cbz and Boc groups on this compound would play a significant role in any ligand-receptor interaction. The Cbz group, with its benzyl (B1604629) moiety, can engage in hydrophobic and π-stacking interactions. The Boc-amino group can act as both a hydrogen bond donor and acceptor. Docking studies on Cbz-protected amino alcohols with galactose oxidase have shown how the Cbz-phenyl group can form favorable interactions within the enzyme's active site. rsc.orgresearchgate.net These computational techniques allow medicinal chemists to rationalize structure-activity relationships (SAR) and to design new derivatives of this compound with improved affinity and selectivity for a given biological target.

Table 2: Examples of Piperidine Derivatives in Ligand-Receptor Docking Studies

Ligand ClassTarget ReceptorKey Interacting ResiduesPredicted InteractionsBinding Affinity (Ki)Reference
Piperidine/Piperazine derivativesSigma-1 (S1R)Glu172, Asp126, Phe107Salt bridge, H-bond, π-cation3.2 nM (for lead compound) nih.gov
Piperidine derivativesHistamine H3 / Sigma-1Not specified-3.64 nM (σ1R, for lead compound) nih.gov
N-α-Cbz-ornithinol (precursor to Cbz-aminopiperidine)Galactose Oxidase (GOase)Not specifiedH-bond, HydrophobicNot applicable rsc.orgresearchgate.net
Aminoethyl-substituted piperidinesSigma-1 (S1R)Leu105, Thr181, Leu182, Ala185, Leu186, Thr202, Tyr206Hydrophobic interactions12 nM (for lead compound) nih.gov

Emerging Research Directions and Future Prospects

Novel Synthetic Applications Beyond Current Paradigms

While traditionally used as a constrained diamine surrogate in peptide and small molecule synthesis, emerging research is exploring the use of the (S)-3-aminopiperidine scaffold in more complex chemical transformations. Research is moving beyond its role as a simple building block for linear extensions. For instance, the unique stereochemistry and functionality of its derivatives are being leveraged in the diastereoselective synthesis of intricate polycyclic and spirocyclic systems.

New methodologies focus on utilizing the piperidine (B6355638) ring as a template to control stereochemistry in reactions on appended side chains. Facile synthetic routes are being developed for N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopiperidines. rsc.orgsemanticscholar.orgrsc.org These methods involve the nucleophilic substitution of chiral triflate esters, derived from enantiopure α-hydroxy acid esters, with aminopiperidine derivatives. This SN2 reaction proceeds with an inversion of configuration, yielding methyl 2-[(Boc-amino)cycloamin-1-yl]alkanoates with high purity. rsc.org These products can then be further elaborated into novel dipeptides. rsc.orgsemanticscholar.org

Integration into Flow Chemistry and Continuous Processing

The pharmaceutical industry's shift towards continuous manufacturing has spurred research into integrating the synthesis of chiral piperidines into flow chemistry systems. organic-chemistry.orgacs.orgacs.orgnih.gov Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and seamless scalability.

Recent studies have demonstrated the rapid and highly diastereoselective synthesis of functionalized α-chiral piperidines using continuous flow protocols. organic-chemistry.orgacs.orgacs.orgnih.gov For example, a practical flow reaction using N-(tert-butylsulfinyl)-bromoimine and Grignard reagents has been developed to produce various enantioenriched α-substituted piperidines in high yields (typically >80%) and excellent diastereoselectivity (>90:10 dr) within minutes. organic-chemistry.orgacs.orgacs.orgnih.gov This method is scalable and has been used for the efficient synthesis of drug precursors. organic-chemistry.orgacs.orgacs.org Furthermore, flow electrochemistry has enabled the synthesis of 2-substituted N-(methyl-d)piperidines, showcasing the versatility of continuous processing for creating specialized piperidine derivatives. imperial.ac.uknih.gov The development of umpolung flow chemistry for synthesizing spiro[benzofuran-2,4'-piperidine] building blocks further highlights the potential for creating complex intermediates in a robust, scalable manner without requiring cryogenic temperatures. nih.gov

Reaction TypeKey FeaturesYieldDiastereomeric Ratio (dr)Residence TimeScale
Diastereoselective addition N-(tert-butylsulfinyl)-bromoimine + Grignard reagent>80%>90:10MinutesLab-scale, scalable
Anodic Methoxylation N-formylpiperidine in microfluidic cellHighN/ANot specifiedCommensurate with application
Umpolung 1,2-Addition Modified Katritzky hemiaminal + N-Boc-4-piperidoneNot specifiedN/ANot specifiedMulti-kilogram

Green Chemistry Principles in Synthesis and Application

The synthesis of complex molecules like (S)-1-Cbz-3-Boc-aminopiperidine is increasingly being scrutinized through the lens of green chemistry. The goal is to develop more sustainable processes that reduce waste, avoid hazardous reagents, and improve energy efficiency. acs.orgresearchgate.net

Key areas of focus include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. acs.org This involves moving away from classical methods that use stoichiometric amounts of protecting groups and reagents that are not incorporated into the final structure.

Enzymatic Synthesis: The use of enzymes, such as imine reductases (IREDs) and galactose oxidases (GOases), is a promising green alternative for synthesizing chiral piperidines. researchgate.net Multi-enzyme cascades have been successfully employed to convert N-Cbz-protected amino alcohols into L-3-N-Cbz-aminopiperidine under ambient conditions in aqueous buffer, representing a significant improvement over traditional chemical routes. researchgate.net This approach avoids harsh reagents and protecting group manipulations. acs.org

Catalytic Hydrogenation: The use of catalytic hydrogenation for deprotection (e.g., removing the Cbz group) is a well-established green method, often employing catalysts like Palladium on carbon (Pd/C) and using hydrogen gas or alternative hydrogen sources like ammonium (B1175870) formate. google.comgoogle.com This avoids the use of corrosive acids or bases for deprotection steps.

Potential in Materials Science or Catalyst Design

The rigid, chiral scaffold of the 3-aminopiperidine core is a valuable template for the design of novel chiral ligands and organocatalysts. acs.org While direct applications of this compound in materials science are not yet widely reported, its derivatives hold significant potential.

After deprotection, the two distinct amino groups can be selectively functionalized to create bidentate or polydentate ligands for asymmetric catalysis. These ligands can coordinate with transition metals to catalyze a variety of enantioselective reactions, such as hydrogenations, cross-couplings, and cycloadditions. The defined stereochemistry of the piperidine ring can effectively transfer chirality to the catalytic center, influencing the stereochemical outcome of the reaction. For example, chiral piperidines are known structural motifs in valuable organocatalysts like bipiperidine. acs.org

Outlook for New Therapeutic Target Development Utilizing the Scaffold

The 3-aminopiperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives are continuously being explored for novel therapeutic applications against a wide range of diseases. mdpi.commdpi.com The specific stereochemistry and conformational rigidity of the (S)-isomer are crucial for achieving high-affinity and selective binding to biological targets.

Emerging therapeutic targets for which the 3-aminopiperidine scaffold is being investigated include:

Bacterial Cysteine Proteases: Peptide analogues based on the 3-aminopiperidine scaffold have been identified as the first selective noncovalent inhibitors of IdeS, a cysteine protease from Streptococcus pyogenes. acs.orgnih.gov These inhibitors are being developed as potential agents to counteract bacterial evasion of the host immune system. acs.org

Viral Entry Inhibition: Compounds featuring a 4-aminopiperidine (B84694) scaffold have been identified as entry inhibitors of group 1 influenza A viruses by interfering with the hemagglutinin (HA)-mediated fusion process. nih.gov This provides a new avenue for developing antiviral drugs that target different stages of the viral life cycle compared to existing neuraminidase inhibitors. Similarly, a 4-aminopiperidine scaffold was found to inhibit the assembly and release of infectious Hepatitis C Virus (HCV). nih.gov

CNS Disorders: The adamantane-like structure of piperidine derivatives makes them suitable candidates for targeting central nervous system (CNS) disorders, including acting on γ-aminobutyric acid (GABA) or serotonin (B10506) receptors. ub.edu

Therapeutic TargetCompound ScaffoldMechanism of ActionPotential Indication
IdeS (Cysteine Protease) (S)-3-AminopiperidineNoncovalent inhibitionBacterial Infections
Influenza A Hemagglutinin 4-AminopiperidineInhibition of HA-mediated membrane fusionInfluenza A
Hepatitis C Virus (HCV) 4-AminopiperidineInhibition of viral assembly and releaseHepatitis C
Cholinesterases (AChE/BuChE) N-alkylpiperidine carbamatesEnzyme inhibitionAlzheimer's Disease

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (S)-1-Cbz-3-Boc-Aminopiperidine, and how can researchers validate intermediate purity?

  • Answer : The synthesis typically involves sequential protection of the piperidine nitrogen with Cbz (carbobenzyloxy) and Boc (tert-butoxycarbonyl) groups. Key steps include:

  • Amine protection : Use benzyl chloroformate (Cbz-Cl) under basic conditions for the primary amine, followed by Boc anhydride for the secondary amine .
  • Purification : Column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate gradient) is recommended to isolate intermediates. Validate purity via HPLC (≥95% purity threshold) or 1^1H NMR (e.g., integration ratios for diagnostic peaks like Boc tert-butyl protons at ~1.4 ppm) .
  • Critical controls : Monitor reaction progress with TLC (Rf comparison to standards) and confirm final structure using mass spectrometry (ESI-MS for molecular ion verification) .

Q. How should researchers handle safety protocols for this compound given limited toxicological data?

  • Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • First aid : For skin contact, wash immediately with soap/water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
  • Storage : Keep at 0–6°C in airtight containers to prevent degradation .
  • Risk mitigation : Assume potential toxicity due to structural analogs (e.g., piperidine derivatives) and follow ALARA (As Low As Reasonably Achievable) exposure principles .

Q. What analytical techniques are essential for characterizing this compound?

  • Answer :

  • Structural confirmation : Use 1^1H/13^13C NMR to identify key groups (e.g., Cbz aromatic protons at ~7.3 ppm, Boc tert-butyl carbons at ~28 ppm) .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities .
  • Chirality verification : Polarimetry or chiral HPLC to confirm enantiomeric excess (S-configuration) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?

  • Answer :

  • Hypothesis testing : Check for common artifacts (e.g., solvent residues, diastereomer formation) by repeating the experiment under anhydrous conditions or varying reaction temperatures .
  • Advanced techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks or X-ray crystallography for absolute configuration confirmation .
  • Data reconciliation : Compare results with published analogs (e.g., 1-Boc-3-Cbz-amino-piperidine-3-carboxylic acid, CAS 885270-27-9) to identify structural trends .

Q. What experimental design principles ensure reproducibility in studies involving this compound?

  • Answer :

  • Framework application : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define objectives. For example, evaluate Boc/Cbz deprotection kinetics under acidic vs. catalytic hydrogenation conditions .
  • Controls : Include negative controls (e.g., unprotected piperidine) to assess protection efficiency and positive controls (commercial standards) for analytical validation .
  • Documentation : Record batch-specific data (e.g., CAS 216854-23-8 for (S)-isomer) and adhere to ICMJE guidelines for reagent documentation (manufacturer, purity, lot number) .

Q. How can researchers address ecological or metabolic stability concerns for this compound in preclinical studies?

  • Answer :

  • Degradation studies : Perform accelerated stability testing (40°C/75% RH for 4 weeks) to simulate long-term storage. Monitor Boc group hydrolysis via LC-MS .
  • Ecotoxicity screening : Use in silico tools (e.g., EPA EPI Suite) to predict biodegradability and prioritize in vitro assays (e.g., Daphnia magna toxicity) if environmental release is possible .
  • Metabolic profiling : Incubate with liver microsomes to identify major metabolites and assess CYP450 inhibition risks (e.g., CYP3A4/2D6 interactions) .

Methodological Guidance

Q. What strategies optimize the Boc/Cbz deprotection step while minimizing side reactions?

  • Answer :

  • Acidic conditions : Use TFA/DCM (1:1 v/v) for Boc removal; avoid prolonged exposure to prevent piperidine ring oxidation .
  • Catalytic hydrogenation : For Cbz deprotection, employ Pd/C (10% w/w) under H₂ atmosphere. Filter catalyst promptly to prevent over-reduction .
  • Troubleshooting : If byproducts form (e.g., tert-butyl carbamate), optimize reaction time/temperature via DoE (Design of Experiments) .

Q. How should researchers design a study to investigate the compound’s role in chiral catalysis or medicinal chemistry?

  • Answer :

  • PICO framework : Define Population (e.g., enzyme targets), Intervention (chiral ligand use), Comparison (racemic vs. enantiopure), Outcome (enantioselectivity % or IC₅₀) .
  • Validation : Use kinetic resolution assays (e.g., asymmetric aldol reactions) or molecular docking to correlate stereochemistry with activity .
  • Data sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and use platforms like PubChem (CID 88527027) for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.